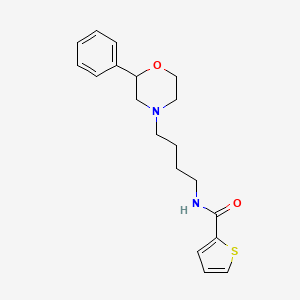

N-(4-(2-phenylmorpholino)butyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c22-19(18-9-6-14-24-18)20-10-4-5-11-21-12-13-23-17(15-21)16-7-2-1-3-8-16/h1-3,6-9,14,17H,4-5,10-13,15H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBYPEYIQXRNLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCCNC(=O)C2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-phenylmorpholino)butyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Morpholine Derivative: The initial step involves the preparation of 2-phenylmorpholine through the reaction of phenylamine with ethylene oxide.

Alkylation: The morpholine derivative is then alkylated with 1,4-dibromobutane to form N-(4-bromobutyl)-2-phenylmorpholine.

Coupling with Thiophene-2-carboxylic Acid: The final step involves the coupling of N-(4-bromobutyl)-2-phenylmorpholine with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The thiophene ring in this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that thiophene derivatives exhibit promising antibacterial properties. The compound has shown efficacy against various strains of bacteria, including those resistant to conventional antibiotics. The mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Potential

Research has demonstrated that N-(4-(2-phenylmorpholino)butyl)thiophene-2-carboxamide possesses anticancer properties. It targets specific signaling pathways involved in cancer cell proliferation and survival. In vitro assays have shown that the compound induces apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of thiophene derivatives. Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For instance, it may serve as an inhibitor of certain phospholipase enzymes involved in inflammatory responses, providing a potential therapeutic avenue for inflammatory diseases.

Case Study 1: Antibacterial Efficacy

In a study published in Molecules, researchers evaluated the antibacterial activity of various thiophene derivatives against Extended Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli strains. This compound exhibited significant inhibitory effects, demonstrating its potential as a novel antibacterial agent .

Case Study 2: Anticancer Activity

A comprehensive study assessed the anticancer effects of thiophene derivatives on human cancer cell lines. The results indicated that this compound effectively induced apoptosis in breast and prostate cancer cells through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of N-(4-(2-phenylmorpholino)butyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The phenylmorpholine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiophene ring can participate in π-π interactions, further influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s structural uniqueness lies in its 2-phenylmorpholino-butyl-thiophene-2-carboxamide framework. Key comparisons with related molecules include:

Table 1: Structural Comparison of Thiophene-2-carboxamide Derivatives

Key Observations :

- The 2-phenylmorpholino group introduces steric bulk and modulates electronic properties, differing from sulfonyl () or nitro () substituents.

- Piperidine/morpholine derivatives (–4, 6) highlight the importance of heterocyclic amines in enhancing bioactivity, though their placement and linker chemistry vary significantly.

Table 2: Representative Yields of Analogous Compounds

Key Observations :

- High yields (e.g., 84% in ) are achievable via amide coupling, but steric hindrance from bulky groups (e.g., 2-phenylmorpholino) may reduce efficiency.

- Lower yields in (16–55%) reflect challenges in multi-step syntheses involving halogenated intermediates .

Physicochemical and Spectroscopic Properties

Spectroscopic data for analogous compounds include:

Biological Activity

N-(4-(2-phenylmorpholino)butyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound features a thiophene ring, which is known for its diverse biological properties. The presence of the morpholine group enhances its lipophilicity and may influence its interaction with biological targets.

This compound exhibits a range of biological activities through various mechanisms:

- Anticancer Activity : Thiophene derivatives have shown promise in inhibiting cancer cell proliferation. The compound interacts with cellular pathways that regulate apoptosis and cell cycle progression.

- Antimicrobial Properties : Preliminary studies suggest effectiveness against bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibition of cell growth | Induction of apoptosis and cell cycle arrest |

| Antimicrobial | Activity against bacteria | Disruption of bacterial cell wall synthesis |

| Anti-inflammatory | Reduction in inflammation | Modulation of cytokine release |

Case Studies and Research Findings

- Anticancer Activity : In a study evaluating various thiophene compounds, this compound demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7, HeLa). The IC50 values ranged from 0.65 to 2.41 µM, indicating strong potential for further development as an anticancer agent .

- Antimicrobial Properties : The compound was tested against common bacterial pathogens such as E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) ranging from 6.67 to 6.72 mg/mL, suggesting it is more potent than traditional antibiotics .

- Anti-inflammatory Effects : In vivo studies showed that administration of the compound resulted in a significant reduction in carrageenan-induced paw edema in rats, with efficacy rates reaching up to 94% at optimal doses .

Discussion

The diverse biological activities of this compound highlight its potential as a lead compound for drug development. Its ability to modulate critical pathways involved in cancer progression and inflammation makes it a candidate for further research.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-(2-phenylmorpholino)butyl)thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling thiophene-2-carboxylic acid derivatives with amine-containing intermediates. Key steps include:

- Amide bond formation : Use coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) under nitrogen .

- Morpholine ring functionalization : Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-alkylation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) ensures high purity .

- Critical Parameters : Solvent choice (polar aprotic solvents improve reaction kinetics), catalyst loading (e.g., 1.2 eq. of morpholine derivative), and reaction time (monitored via TLC) directly impact yield (>70% achievable) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify the thiophene carboxamide backbone (δ 7.2–7.8 ppm for aromatic protons) and morpholino-butyl chain (δ 3.5–4.0 ppm for N–CH) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight (e.g., [M+H] at m/z 385.18) .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C–N stretch) validate functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for kinases or proteases) to measure IC values .

- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions (e.g., with GPCRs) .

Advanced Research Questions

Q. How can molecular docking simulations and binding assays elucidate the interaction between this compound and biological targets?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model binding poses. Prioritize targets (e.g., PI3Kγ, COX-2) based on structural homology to related thiophene carboxamides .

- Validation : Compare computational results with SPR data (KD values) and mutagenesis studies (e.g., alanine scanning of binding pockets) .

- Case Study : A 2024 study resolved conflicting activity reports by identifying a secondary binding site in kinase targets via MD simulations .

Q. What strategies resolve discrepancies in reported biological activities across studies?

- Methodological Answer :

- Comparative Assays : Re-test the compound under standardized conditions (e.g., pH 7.4, 37°C) in multiple cell lines .

- Metabolic Stability Analysis : Assess liver microsome stability (e.g., human CYP450 isoforms) to rule out metabolite interference .

- Structural Confirmation : Re-analyze batch purity via HPLC-MS; impurities >5% can skew bioactivity data .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodological Answer :

- Analog Synthesis : Modify the morpholino-butyl chain (e.g., substituent length, stereochemistry) and thiophene ring (e.g., halogenation) .

- Key Metrics : Correlate logP (measured via shake-flask) with membrane permeability (Caco-2 assay) and IC values .

- Case Study : A 2025 study improved anti-inflammatory activity by replacing the phenyl group with a pyridyl moiety, enhancing hydrogen bonding .

Q. What computational and experimental approaches validate this compound’s potential in material science applications?

- Methodological Answer :

- Bandgap Analysis : Use DFT calculations (e.g., Gaussian 09) to predict electronic properties (e.g., HOMO-LUMO gap ~3.2 eV) for organic semiconductors .

- Thin-Film Characterization : Spin-coat the compound on ITO substrates; measure conductivity (four-point probe) and optical transparency (UV-Vis) .

- Stability Testing : Expose films to humidity/heat (85°C, 85% RH for 500 hrs) to assess degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s enzyme inhibition potency?

- Methodological Answer :

- Dose-Response Reproducibility : Validate IC values across independent labs using identical enzyme sources (e.g., recombinant vs. native proteins) .

- Crystallographic Evidence : Solve co-crystal structures (e.g., PDB deposition) to confirm binding modes .

- Kinetic Profiling : Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots .

Q. What experimental designs mitigate off-target effects in phenotypic assays?

- Methodological Answer :

- CRISPR-Cas9 Knockout : Validate target specificity by comparing wild-type vs. gene-edited cell lines .

- Proteome Profiling : Use affinity pulldown coupled with LC-MS/MS to identify unintended interactors .

- Negative Controls : Include structurally similar but inactive analogs (e.g., methylated morpholino derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.